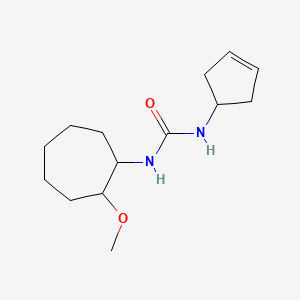
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone is not fully understood. However, it is believed to act as a partial agonist of the serotonin and dopamine receptors, resulting in increased levels of these neurotransmitters in the brain. 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone also inhibits the activity of MAO enzymes, which are responsible for the breakdown of monoamine neurotransmitters.
Biochemical and Physiological Effects:
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone has been shown to produce a wide range of biochemical and physiological effects. It exhibits central nervous system stimulation, resulting in increased alertness, energy, and euphoria. 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone also increases heart rate, blood pressure, and body temperature. Prolonged use of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone can lead to tolerance, dependence, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects can be easily measured using various analytical techniques. However, 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone also has several limitations. It exhibits a high degree of variability in its pharmacological effects, making it difficult to draw definitive conclusions from experiments. 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone also has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small.
Zukünftige Richtungen
There are several future directions for research on 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone. One area of interest is the development of more selective and potent 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone analogs with improved pharmacological properties. Another area of research is the investigation of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone's potential use as a treatment for various neurological disorders. Finally, more research is needed to fully understand the mechanism of action of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone and its effects on the central nervous system.
Synthesemethoden
The synthesis of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone involves the reaction of 1-benzothiophene-5-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder with a melting point of 149-151°C. The purity of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including central nervous system stimulation, serotonin and dopamine release, and inhibition of monoamine oxidase (MAO) enzymes. 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone has also been investigated for its potential use as a treatment for various neurological disorders such as depression, anxiety, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-benzothiophen-5-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c15-13(14-6-1-2-7-14)11-3-4-12-10(9-11)5-8-16-12/h3-5,8-9H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDXSVIQKJNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)

![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)


![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)




![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
